molecular formula C4H8N2O B1625336 Glyoxal mono-dimethylhydrazone CAS No. 62506-63-2

Glyoxal mono-dimethylhydrazone

Cat. No.: B1625336
CAS No.: 62506-63-2
M. Wt: 100.12 g/mol
InChI Key: WJYMBVJBSFMDLE-HWKANZROSA-N
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Mechanism of Action

Target of Action

Glyoxal mono-dimethylhydrazone is a derivative of unsymmetrical dimethylhydrazine (UDMH) and glyoxal It’s known that udmh, from which it is derived, is used in various applications including the manufacture of plant growth regulators and photographic chemicals .

Mode of Action

It is known that the reaction of udmh with an excess of glyoxal in solution quantitatively yields one stable product, this compound, within 20 minutes at 25°c at ph 35 .

Pharmacokinetics

A procedure has been developed for the determination of udmh based on precolumn derivatization with glyoxal and determination of the produced derivative, this compound, by reversed-phase hplc (rp-hplc) with uv detection at 305 nm . This suggests that the compound can be detected and quantified in biological systems, which is a crucial aspect of studying its pharmacokinetics.

Result of Action

It’s known that glyoxal, a two-carbon atom di-aldehyde, greatly improves antibody penetration and immunoreactivity, uncovering signals for buried molecules by conventional immunohistochemical procedures at light and electron microscopic levels

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of UDMH with an excess of glyoxal to form this compound occurs optimally at 25°C and pH 3.5 . Additionally, large amounts of UDMH can enter ecosystems during launch vehicle accidents, and the pollution is retained for at least 10 years in acidic peat soils . This suggests that the environmental persistence and effects of this compound could be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyoxal mono-dimethylhydrazone is typically synthesized through the reaction of glyoxal with unsymmetrical dimethylhydrazine. The reaction is carried out in an aqueous solution at a controlled pH of 3.5 and a temperature of 25°C. The reaction yields a stable product within 20 minutes .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where glyoxal and unsymmetrical dimethylhydrazine are mixed under controlled conditions. The reaction mixture is then subjected to solid-phase extraction to purify the product .

Chemical Reactions Analysis

Types of Reactions: Glyoxal mono-dimethylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    Unsymmetrical Dimethylhydrazine: A precursor in the synthesis of glyoxal mono-dimethylhydrazone.

    Formaldehyde Dimethylhydrazone: Another hydrazone derivative with similar properties.

    Acetaldehyde Dimethylhydrazone: A related compound with different reactivity.

Uniqueness: this compound is unique due to its stability and reactivity under mild conditions. It forms stable hydrazone linkages, making it valuable in various chemical and biochemical applications .

Properties

IUPAC Name

(2E)-2-(dimethylhydrazinylidene)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-6(2)5-3-4-7/h3-4H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYMBVJBSFMDLE-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/N=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446291
Record name Glyoxal mono-dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62506-63-2
Record name Glyoxal mono-dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glyoxal mono-dimethylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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